molecular formula C8H12N2O3S B13707033 2-(4,6-Dimethylpyrimidin-2-ylthio)acetic acid, hydrate

2-(4,6-Dimethylpyrimidin-2-ylthio)acetic acid, hydrate

Cat. No.: B13707033
M. Wt: 216.26 g/mol
InChI Key: DWHPDBVDSLDXDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4,6-Dimethylpyrimidin-2-ylthio)acetic acid, hydrate is a chemical compound with the molecular formula C8H10N2O2S. It is known for its unique structure, which includes a pyrimidine ring substituted with methyl groups at the 4 and 6 positions, and a thioacetic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,6-Dimethylpyrimidin-2-ylthio)acetic acid, hydrate typically involves the reaction of 4,6-dimethylpyrimidine-2-thiol with chloroacetic acid under basic conditions. The reaction proceeds through nucleophilic substitution, where the thiol group attacks the electrophilic carbon of chloroacetic acid, resulting in the formation of the thioether linkage .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions such as temperature, solvent, and concentration to ensure high yield and purity. The use of continuous flow reactors and automated systems could further enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(4,6-Dimethylpyrimidin-2-ylthio)acetic acid, hydrate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4,6-Dimethylpyrimidin-2-ylthio)acetic acid, hydrate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4,6-Dimethylpyrimidin-2-ylthio)acetic acid, hydrate involves its interaction with specific molecular targets. For instance, it may inhibit enzymes involved in pyrimidine metabolism by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4,6-Dimethylpyrimidin-2-yl)ethanamine dihydrochloride
  • 2-(2,4-Dibromophenoxy)-4,6-dimethylpyrimidine
  • 2-(2-Fluorophenoxy)-4,6-dimethylpyrimidine

Uniqueness

2-(4,6-Dimethylpyrimidin-2-ylthio)acetic acid, hydrate is unique due to its thioether linkage, which imparts distinct chemical reactivity and biological activity compared to its analogs. The presence of the thioacetic acid moiety allows for diverse chemical modifications and enhances its potential as a versatile intermediate in synthetic chemistry .

Properties

Molecular Formula

C8H12N2O3S

Molecular Weight

216.26 g/mol

IUPAC Name

2-(4,6-dimethylpyrimidin-2-yl)sulfanylacetic acid;hydrate

InChI

InChI=1S/C8H10N2O2S.H2O/c1-5-3-6(2)10-8(9-5)13-4-7(11)12;/h3H,4H2,1-2H3,(H,11,12);1H2

InChI Key

DWHPDBVDSLDXDZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)SCC(=O)O)C.O

Origin of Product

United States

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